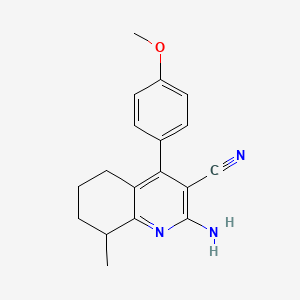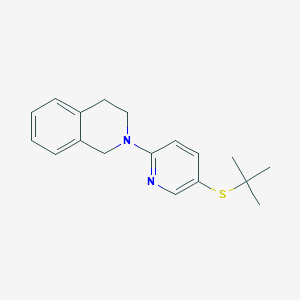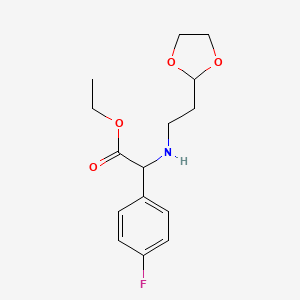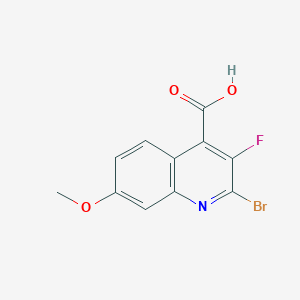![molecular formula C15H17ClN2O2 B11834466 Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- CAS No. 88350-49-6](/img/structure/B11834466.png)
Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]-: is a chemical compound with a unique structure that includes a quinoline ring substituted with a chlorine atom and an acetamide group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-hydroxyquinoline with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the chlorine atom on the quinoline ring can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as a precursor for more complex molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological macromolecules. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound for drug discovery.
Industry: In the industrial sector, Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and polymers.
Mécanisme D'action
The mechanism of action of Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can bind to metal ions, disrupting essential biological processes in pathogens.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the acetamide and butyl groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Hydroxychloroquine: Another antimalarial drug with a hydroxyl group on the quinoline ring.
Uniqueness: Acetamide, N-butyl-2-[(5-chloro-8-quinolinyl)oxy]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88350-49-6 |
|---|---|
Formule moléculaire |
C15H17ClN2O2 |
Poids moléculaire |
292.76 g/mol |
Nom IUPAC |
N-butyl-2-(5-chloroquinolin-8-yl)oxyacetamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-8-17-14(19)10-20-13-7-6-12(16)11-5-4-9-18-15(11)13/h4-7,9H,2-3,8,10H2,1H3,(H,17,19) |
Clé InChI |
KMSQREYIAMOKFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)






![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)






